molecular formula C10H21NO3SSi B1347008 Triethoxy(3-thiocyanatopropyl)silane CAS No. 34708-08-2

Triethoxy(3-thiocyanatopropyl)silane

Cat. No. B1347008
CAS RN: 34708-08-2
M. Wt: 263.43 g/mol
InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N
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Description

Triethoxy(3-thiocyanatopropyl)silane is a bifunctional, sulfur-containing organosilane . It is used in rubber applications in combination with white fillers containing silanol groups . It can improve the reinforcing properties of fillers that contain hydroxyl groups .


Molecular Structure Analysis

Triethoxy(3-thiocyanatopropyl)silane contains a total of 36 bonds; 15 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 triple bond, and 1 thiocyanate (aliphatic) .


Physical And Chemical Properties Analysis

Triethoxy(3-thiocyanatopropyl)silane is a liquid at 20 degrees Celsius . It has a density of 1.031 g/mL at 20 °C . Its boiling point is 98 °C at 0.1 mmHg . The compound has a molecular weight of 263.43 .

Scientific Research Applications

Preparation of Adsorbents and Polymer Coatings

The compound triethoxy(3-isothiocyanatopropyl)silane was synthesized through the reaction of triethoxy(3-aminopropyl)silane with carbon disulfide and ortho-chloroethyl formate. This synthesis enabled its use in the preparation of adsorbents and polymer coatings with biocidal activity, highlighting its potential in materials science (Voronkov, Stankevich, & Dubinskaya, 1992).

Improving Hydrolytic Stability of Polyurethane Adhesives

In another study, 3-Isocyanatopropyl triethoxy silane was used as a silane coupling agent (SCA) to improve the hydrolytic stability of polyurethane adhesives. The study found that adhesives with this compound showed better properties compared to pure ones, indicating its efficacy in enhancing material properties (Ju et al., 2013).

Formation of Inorganic-Organic Layered Materials

Triethoxy(alkyl)silanes, a category to which triethoxy(3-thiocyanatopropyl)silane belongs, were used to form ordered structured materials through hydrolysis and polycondensation. These materials showed sharp diffraction peaks and platy morphology, indicating their highly-organized structure. This application demonstrates the compound's potential in creating complex structured materials (Shimojima, Sugahara, & Kuroda, 1997).

Enhancing DNA Hybridization on Glass

In the field of biotechnology, trifunctional 3-mercaptopropyl-alkoxysilanes, which are similar in functionality to triethoxy(3-thiocyanatopropyl)silane, were used for covalently tethering thiolated DNA oligonucleotides. This approach significantly enhanced DNA hybridization, demonstrating the compound's utility inbiomolecular applications (Solomun, Mix, & Sturm, 2010).

Reinforcing Efficiency in Rubber Vulcanizates

In a study examining the use of silane coupling agents in rubber, 3-thiocyanatopropyl triethoxy silane (Si-264) was compared with another silane agent for reinforcing efficiency in rubber vulcanizates. The addition of Si-264 improved compound processability and mechanical properties, highlighting its effectiveness in rubber processing (Sae-oui, Sirisinha, Thepsuwan, & Hatthapanit, 2004).

Improving Corrosion Resistance and Biocompatibility of Magnesium Alloy

Triethoxy(octyl)silane coatings, closely related to triethoxy(3-thiocyanatopropyl)silane, were applied to magnesium alloy to enhance corrosion resistance and biocompatibility. The coatings deposited at specific voltages showed improved corrosion resistance and biocompatibility, suggesting potential medical and industrial applications (Gu et al., 2017).

Dielectric Properties of Polymer-Ceramic Composites

In electronics, γ-aminopropyl triethoxy silane, which shares functional similarities with triethoxy(3-thiocyanatopropyl)silane, was used to improve the dielectric properties of Barium titanate/Bisphenol-A dicyanate composites. This research indicates the compound's role in enhancing the performance of materials in embedded passive applications (Chao & Liang, 2009).

Safety And Hazards

Triethoxy(3-thiocyanatopropyl)silane is harmful if swallowed and harmful to aquatic life with long-lasting effects . It should be stored under inert gas and away from moisture . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

3-triethoxysilylpropyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVWLQFAYGKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSC#N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044659
Record name 3-(Triethoxysilyl)propyl thiocyanate
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Molecular Weight

263.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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Product Name

Triethoxy(3-thiocyanatopropyl)silane

CAS RN

34708-08-2
Record name (3-Thiocyanatopropyl)triethoxysilane
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Record name Thiocyanic acid, 3-(triethoxysilyl)propyl ester
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Record name 3-(Triethoxysilyl)propyl thiocyanate
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Record name Triethoxy(3-thiocyanatopropyl)silane
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Record name 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE
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Synthesis routes and methods

Procedure details

After a solution of chloropropyltriethoxysilane and sodium thiocyanate react in ethanol to form a thiocyanatopropyltriethoxysilane suspension, salt resulting from the reacting step is removed from the ethanol-containing centrifugate and washed. The first embodiment for manufacturing thiocyanatopropyltriethoxysilane includes adding the wash ethanol to the solution in the reacting step, distilling the centrifugate to remove ethanol, and removing solids from a thiocyanatopropyltriethoxysilane residue resulting from the distilling step. The ethanol from the distilling step may be used to wash the salt separated in the centrifugating step. The second embodiment in the process for manufacturing thiocyanatopropyltriethoxysilane includes distilling a thiocyanatopropyltriethoxysilane suspension to form distilled ethanol and a thiocyanatopropyltriethoxysilane residue, and centrifugating the residue to separate salt resulting from the reacting step from the centrifugate to obtain a thiocyanatopropyltriethoxysilane product. The distilled ethanol can be used to wash the salt, and the ethanol from the washing step can be added to the solution in the reacting step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Vardanyan, A Guillon, T Budnyak, GA Seisenbaeva - Nanomaterials, 2022 - mdpi.com
Novel silica-based adsorbents were synthesized by grafting the surface of SiO 2 nanoparticles with amine and sulfur containing functional groups. Produced nanomaterials were …
Number of citations: 8 www.mdpi.com
HH Le, M Keller, M Hristov, S Ilisch… - Macromolecular …, 2013 - Wiley Online Library
In the present work, the wetting concept was further developed for explanation of the kinetics of silica localization in binary and ternary rubber blends in the first mixing period. In the …
Number of citations: 22 onlinelibrary.wiley.com
M Hayward - 2019 - openaccess.wgtn.ac.nz
The mechanical performance of a fibre-polymer composite is largely determined by the strength of interfacial adhesion across the fibre-polymer phase boundary. Therefore, a critical …
Number of citations: 0 openaccess.wgtn.ac.nz

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